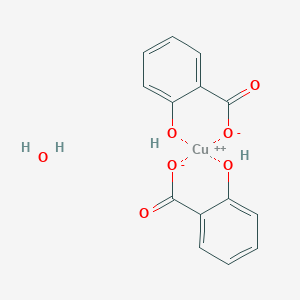
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is a heterocyclic compound that contains an oxazole ring with a thione group and a triphenylphosphoranylidene substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 2-methyl-4-triphenylphosphoranylidene precursor with a suitable thione source under controlled temperature and solvent conditions. The reaction may require catalysts or specific reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce thiol-containing compounds.
科学的研究の応用
Chemistry
In chemistry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In industry, 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- may be used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties. Its unique chemical structure makes it valuable for various industrial applications.
作用機序
The mechanism of action of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazolethione derivatives and triphenylphosphoranylidene-substituted molecules. Examples include:
- 5(4H)-Oxazolethione, 2-methyl-4-(diphenylphosphoranylidene)-
- 5(4H)-Oxazolethione, 2-ethyl-4-(triphenylphosphoranylidene)-
Uniqueness
The uniqueness of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- lies in its specific combination of an oxazole ring, thione group, and triphenylphosphoranylidene substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
76621-59-5 |
|---|---|
分子式 |
C22H18NOPS |
分子量 |
375.4 g/mol |
IUPAC名 |
2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChIキー |
BQOGAPKQAIRAQC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7-iodobenzo[d]oxazole](/img/structure/B12875576.png)

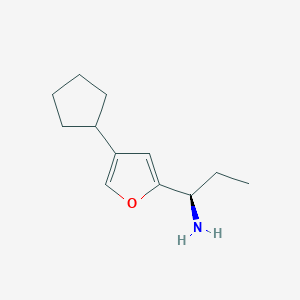



![[2-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12875614.png)
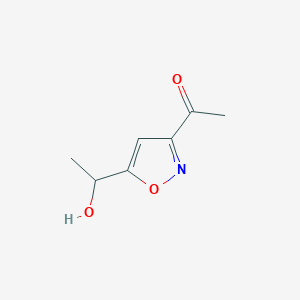

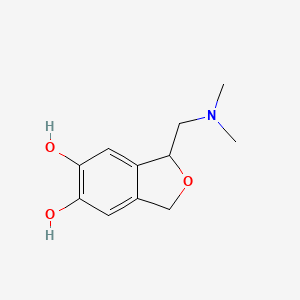
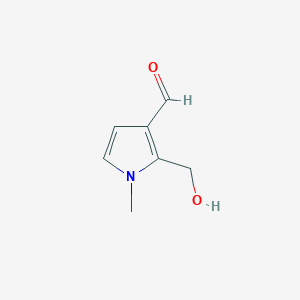
![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)

